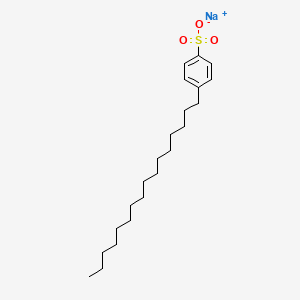
Sodium p-hexadecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-hexadecylbenzenesulfonate is a chemical compound with the molecular formula C22H37NaO3S and a molecular weight of 404.6 g/mol. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium p-hexadecylbenzenesulfonate can be synthesized through the sulfonation of p-hexadecylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and using a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where p-hexadecylbenzene is reacted with sulfur trioxide in a sulfonation reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium p-hexadecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield sulfonic acids.
Scientific Research Applications
Sodium p-hexadecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, it is employed to disrupt cell membranes and solubilize proteins for analysis.
Medicine: It is used in the formulation of certain pharmaceutical products to improve the bioavailability of active ingredients.
Industry: this compound is used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of sodium p-hexadecylbenzenesulfonate involves its ability to reduce surface tension and disrupt lipid bilayers. This is achieved through the interaction of the hydrophobic tail with lipid molecules and the hydrophilic head with water molecules, leading to the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Similar in structure but with a shorter alkyl chain, making it less effective in certain applications.
Sodium octylbenzenesulfonate: Another similar compound with an even shorter alkyl chain, leading to different surfactant properties.
Uniqueness
Sodium p-hexadecylbenzenesulfonate is unique due to its longer alkyl chain, which enhances its ability to reduce surface tension and form stable emulsions compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties.
Properties
CAS No. |
16693-91-7 |
|---|---|
Molecular Formula |
C22H37NaO3S |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
sodium;4-hexadecylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25;/h17-20H,2-16H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
PHWNKJIURBCVAF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


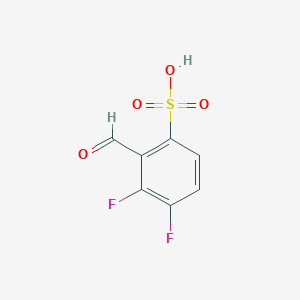
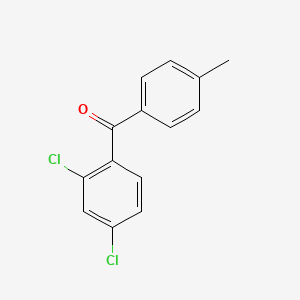
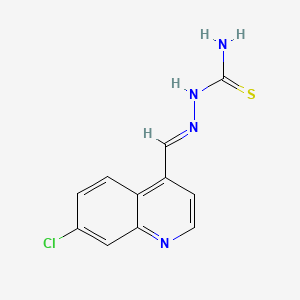
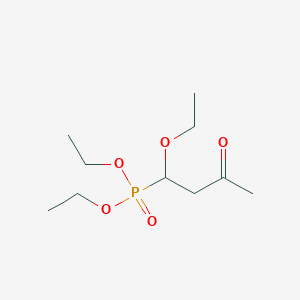
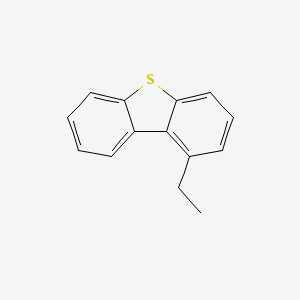
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
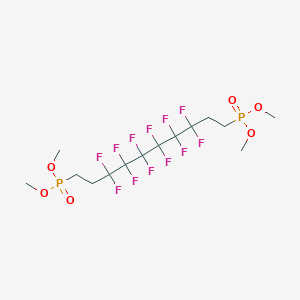
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
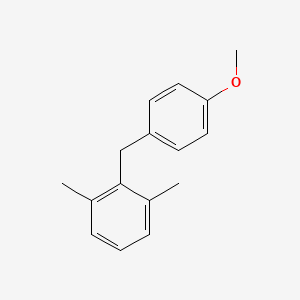
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)

